5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C14H8N2O4S2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.99254909 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Condensation Reactions : The compound is involved in Knoevenagel condensation reactions, a key synthetic pathway for creating various organic compounds. This process involves the reaction with active methyl or methylene groups and has been studied under various conditions, including microwave irradiation, to enhance reaction efficiency (Gajdoš et al., 2006).
Synthesis of Derivatives : Novel derivatives of the compound have been synthesized for potential applications in pharmaceuticals and other areas. This includes the synthesis of benzene derivatives through condensation with terephthalaldehyde (Metwally, 2008).
Biological Applications
Anti-Helicobacter pylori Activity : Certain derivatives have shown significant in vitro inhibitory activity against Helicobacter pylori, suggesting potential therapeutic applications (Mohammadhosseini et al., 2009).
Antiprotozoal Activity : Some thiazoles bearing this compound have been screened for activity against Trypanosoma cruzi infections in mice, indicating potential use in treating protozoal infections (Neville & Verge, 1977).
Antimicrobial and Antimycobacterial Activity : The compound has been used to synthesize various derivatives with antimicrobial properties. These derivatives have shown activity against Mycobacterium fortuitum and Mycobacterium tuberculosis, highlighting their potential in addressing bacterial infections (Küçükgüzel et al., 1999).
Inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) : Derivatives of the compound have been identified as novel ASK1 inhibitor scaffolds. This discovery is significant in the context of diseases where ASK1 activity is increased, suggesting therapeutic potential (Volynets et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been identified as selective inhibitors of the dual specificity phosphatase (dsp) family . DSPs play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets (potentially dsps) and induce changes that affect the normal functioning of these proteins .
Biochemical Pathways
Given the potential targeting of dsps, it could be involved in pathways related to cell growth, differentiation, and apoptosis .
Result of Action
Similar compounds have exhibited anti-inflammatory and anti-tumor effects , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-8-5-6-11(20-8)9-3-1-2-4-10(9)16(18)19/h1-7H,(H,15,17,21)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDDVTZJRDWAAV-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.